molecular formula C19H11Cl3N2O4 B5070671 (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide

Cat. No.: B5070671
M. Wt: 437.7 g/mol
InChI Key: VKEVZGSAAXJPNO-SOFGYWHQSA-N
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Description

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves a multi-step process. The starting materials often include 2-nitrophenylfuran and 2,4,5-trichlorophenylamine. The key steps in the synthesis include:

    Formation of the Furan Ring: This can be achieved through a cyclization reaction involving the appropriate precursors.

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amidation: Coupling of the furan derivative with 2,4,5-trichlorophenylamine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O4/c20-13-9-15(22)16(10-14(13)21)23-19(25)8-6-11-5-7-18(28-11)12-3-1-2-4-17(12)24(26)27/h1-10H,(H,23,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEVZGSAAXJPNO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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